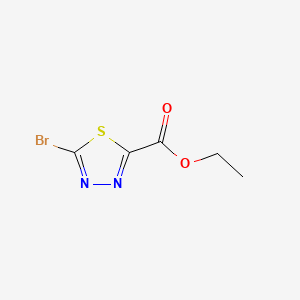

Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

Overview

Description

Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the molecular formula C5H5BrN2O2S. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a bromine atom at the 5th position of the thiadiazole ring and an ethyl ester group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 5-bromo-1,3,4-thiadiazole-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is carried out under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:

5-bromo-1,3,4-thiadiazole-2-carboxylic acid+ethanolthionyl chlorideethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate+HCl+SO2

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 5th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form the corresponding thiadiazole derivative.

Oxidation: Oxidative reactions can lead to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as ether or ethanol.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.

Major Products

Nucleophilic Substitution: Formation of substituted thiadiazole derivatives.

Reduction: Formation of reduced thiadiazole derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the thiadiazole ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate can be compared with other similar compounds, such as:

Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate: Similar structure but different substitution pattern on the thiadiazole ring.

5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Contains a thiazole ring and oxadiazole moiety, exhibiting different biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and ethyl ester groups, which contribute to its distinct chemical and biological properties .

Biological Activity

Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate is a member of the thiadiazole family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antitumor agents and antimicrobial agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrNOS

- Molecular Weight : 221.07 g/mol

- IUPAC Name : this compound

The presence of the bromine atom at the 5-position enhances the reactivity and potential biological activity of the compound.

While specific mechanisms for this compound are not fully elucidated, related compounds have demonstrated various modes of action:

- Antitumor Activity : Similar thiadiazole derivatives have shown cytotoxic effects against cancer cell lines by inhibiting cellular proliferation and inducing apoptosis. For instance, studies indicate that these compounds can interfere with cell cycle progression and induce DNA fragmentation in cancer cells .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against various bacterial strains. It is believed to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .

Antitumor Activity

Recent studies have highlighted the efficacy of thiadiazole derivatives in cancer treatment:

- A study evaluated the cytotoxicity of this compound against human colon cancer cell lines (HCT116), revealing an IC value in the range of 3.29 to 10 μg/mL . This suggests a promising potential for further development as an anticancer agent.

Antimicrobial Effects

Research has also focused on the antimicrobial properties of this compound:

- This compound exhibited significant inhibitory effects against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve interference with cellular processes or enzyme activities critical for bacterial growth.

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is commonly synthesized via Sandmeyer bromination. A validated approach involves reacting ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate with tert-butyl nitrite and CuBr₂ in acetonitrile at room temperature, achieving ~71% yield . Alternative methods include using HBr/NaNO₂ under acidic conditions, but these may require longer reaction times or higher temperatures . Optimization studies suggest that maintaining a stoichiometric ratio of 1:1.2 (amine:CuBr₂) minimizes byproducts like dehalogenated derivatives.

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Spectroscopy : H NMR (DMSO-d₆) typically shows a triplet at δ 1.3 ppm (CH₂CH₃), a quartet at δ 4.4 ppm (OCH₂), and a singlet for the thiadiazole ring protons. C NMR confirms the ester carbonyl at ~165 ppm .

- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 237.07 (M+H⁺), with fragmentation patterns consistent with Br loss (m/z 158) .

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) resolves impurities like unreacted amine or dehalogenated analogs .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : The brominated thiadiazole core is reactive and may release toxic HBr vapors under heat. Use fume hoods for synthesis, and store the compound in anhydrous conditions to prevent hydrolysis. Personal protective equipment (PPE) must include nitrile gloves and chemical goggles. For spills, neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers address low yields in Sandmeyer bromination of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate?

- Methodological Answer : Low yields often stem from incomplete diazotization or premature decomposition of the diazonium intermediate. Strategies include:

- Temperature Control : Perform diazotization at 0–5°C to stabilize the diazonium salt .

- Catalyst Optimization : Replace CuBr₂ with CuBr in situ generated from CuSO₄/NaBr, which enhances regioselectivity .

- Solvent Screening : Acetonitrile outperforms DCM in gram-scale reactions due to better solubility of intermediates .

Q. What strategies are effective for functionalizing this compound via cross-coupling reactions?

- Methodological Answer : The bromine atom is amenable to Suzuki-Miyaura couplings. For example, reaction with 2,4-difluorophenylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in DMF/H₂O (3:1) at 80°C produces biaryl derivatives in >85% yield . Sonogashira couplings require CuI co-catalysis and inert atmospheres to prevent alkyne homocoupling.

Q. How can reaction byproducts (e.g., dehalogenated species) be identified and mitigated?

- Methodological Answer : Byproducts arise from reductive debromination or ester hydrolysis.

- Analytical Tools : LC-MS/MS with MRM transitions (e.g., m/z 237 → 158 for the parent; m/z 159 → 111 for dehalogenated products) quantifies impurities .

- Mitigation : Add antioxidants like BHT (0.1 wt%) to the reaction mixture or use degassed solvents to suppress radical pathways .

Q. What are the applications of this compound in developing bioactive molecules?

- Methodological Answer : The thiadiazole core is a privileged scaffold in medicinal chemistry. Recent studies show:

Properties

IUPAC Name |

ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2S/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZLTNORBKZJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680977 | |

| Record name | Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030613-07-0 | |

| Record name | Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.